Physical Property Matrix: 2-Fluoro-5-methyl-benzamidine vs. Benzamidine
The 2-fluoro-5-methyl substitution markedly shifts key physicochemical parameters relative to the parent benzamidine. Density increases from ~1.09 g/cm³ (benzamidine) to 1.2±0.1 g/cm³, boiling point rises from ~208 °C to 239.8±50.0 °C, and the flash point increases to 98.8±30.1 °C, indicating reduced volatility and altered thermal stability . The computed logP drops from 1.77 (benzamidine) to 0.74, reflecting a significant increase in polarity that impacts solubility and partitioning behavior .
| Evidence Dimension | Density, boiling point, flash point, logP |
|---|---|
| Target Compound Data | Density: 1.2±0.1 g/cm³; Boiling point: 239.8±50.0 °C; Flash point: 98.8±30.1 °C; LogP: 0.74 |
| Comparator Or Baseline | Benzamidine: Density 1.09–1.22 g/cm³; Boiling point 208.5±23.0 °C; Flash point ~79.9 °C; LogP 1.77 |
| Quantified Difference | Δ Density +0.1 g/cm³; Δ Boiling point +31 °C; Δ LogP −1.03 |
| Conditions | Predicted/experimental values from databases; logP calculated by ACD/Labs or similar. |
Why This Matters
These differences directly affect formulation, storage, and DMSO solubility, making 2-fluoro-5-methyl-benzamidine preferable for workflows requiring higher polarity or reduced volatility.
